molecular formula C15H12N2O3 B1442254 2-Benzyloxy-6-nitromethylcyanobenzene CAS No. 79966-73-7

2-Benzyloxy-6-nitromethylcyanobenzene

Cat. No.: B1442254
CAS No.: 79966-73-7
M. Wt: 268.27 g/mol
InChI Key: RVDAKDFRXOPWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

  • Pharmacokinetics (ADME Properties) AbsorptionThe compound’s solubility depends on the solvent used, with ethyl acetate, dichloromethane, and acetone being suitable solvents. DistributionIt may distribute throughout tissues, but detailed data are lacking. MetabolismEnzymes in the liver or other organs likely metabolize it. ExcretionElimination pathways (e.g., renal or biliary) require investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-6-nitromethylcyanobenzene typically involves the nitration of benzyloxybenzene followed by the introduction of a cyanomethyl group. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and cyanomethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-6-nitromethylcyanobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 2-Benzyloxy-6-aminomethylcyanobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Benzyloxy-6-nitrobenzoic acid.

Scientific Research Applications

2-Benzyloxy-6-nitromethylcyanobenzene is utilized in various scientific research applications due to its unique properties:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(nitromethyl)-6-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c16-9-14-13(10-17(18)19)7-4-8-15(14)20-11-12-5-2-1-3-6-12/h1-8H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDAKDFRXOPWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2C#N)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698474
Record name 2-(Benzyloxy)-6-(nitromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79966-73-7
Record name 2-(Benzyloxy)-6-(nitromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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